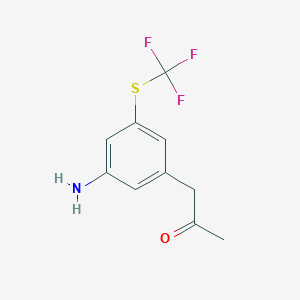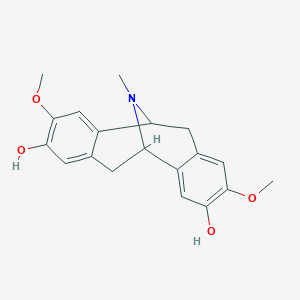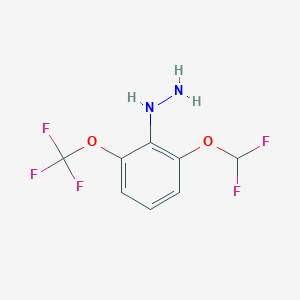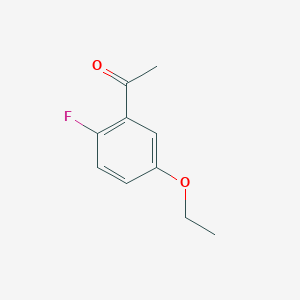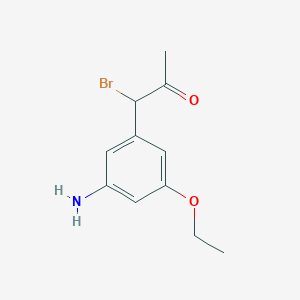
1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C11H14BrNO2 It is a brominated derivative of a phenylpropanone, characterized by the presence of an amino group and an ethoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-5-ethoxyphenyl)propan-2-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(3-Amino-5-ethoxyphenyl)-1-bromopropanol.
Oxidation: Formation of 1-(3-Nitro-5-ethoxyphenyl)-1-bromopropan-2-one.
Applications De Recherche Scientifique
1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-5-ethoxyphenyl)propan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(3-Nitro-5-ethoxyphenyl)-1-bromopropan-2-one: Contains a nitro group instead of an amino group, altering its electronic properties and reactivity.
1-(3-Amino-5-methoxyphenyl)-1-bromopropan-2-one: Contains a methoxy group instead of an ethoxy group, affecting its solubility and steric properties.
Uniqueness
1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one is unique due to the combination of an amino group, an ethoxy group, and a bromine atom on the phenyl ring. This combination imparts specific reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
1-(3-amino-5-ethoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
Clé InChI |
VWKWVOKMLCDQRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)N)C(C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

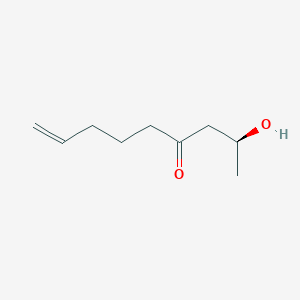
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

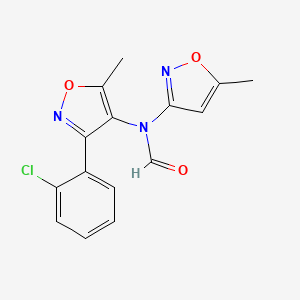
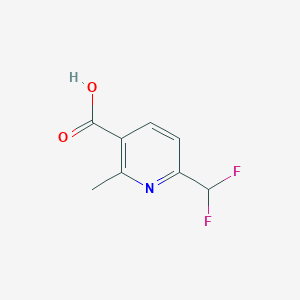
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
